Dihydro Fenofibrate-d6: Structural Dynamics, Physicochemical Properties, and LC-MS/MS Applications in Pharmacokinetic Profiling
Dihydro Fenofibrate-d6: Structural Dynamics, Physicochemical Properties, and LC-MS/MS Applications in Pharmacokinetic Profiling
Executive Summary
In the rigorous landscape of pharmacokinetic (PK) profiling and drug metabolism studies, the precise quantification of lipid-regulating agents is paramount. Fenofibrate, a widely prescribed peroxisome proliferator-activated receptor alpha (PPARα) agonist, undergoes extensive in vivo metabolism[1]. While fenofibric acid is the primary active metabolite, secondary reductive pathways yield dihydro fenofibrate and dihydro fenofibric acid.
To accurately quantify these secondary metabolites in complex biological matrices without succumbing to analytical artifacts, researchers rely on Dihydro Fenofibrate-d6 as a Stable Isotope-Labeled Internal Standard (SIL-IS). This technical guide explores the structural causality, physicochemical properties, and validated LC-MS/MS methodologies associated with Dihydro Fenofibrate-d6, providing a foundational framework for analytical scientists.
Molecular Identity and Structural Causality
Dihydro Fenofibrate-d6 (CAS: 1189501-82-3) is the hexadeuterated analog of dihydro fenofibrate (CAS: 61001-99-8)[2][3]. It is chemically defined as propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-(²H₃)methyl(²H₃)propanoate[4].
The Causality of Isotope Placement
The strategic placement of the six deuterium atoms is not arbitrary; it is an engineered solution to a common analytical failure point. In Dihydro Fenofibrate-d6, the deuteriums are localized on the gem-dimethyl groups of the isobutyrate moiety[2].
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Prevention of H/D Exchange: If deuterium atoms were placed on the labile hydroxyl group or the aromatic rings, they would be highly susceptible to hydrogen-deuterium (H/D) exchange when exposed to the acidic mobile phases (e.g., 0.1% formic acid) required for positive electrospray ionization (ESI+).
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Mass Shift Stability: By anchoring the isotopes to aliphatic carbons, the molecule maintains a permanent, unyielding mass shift of +6.0 Da (Molecular Weight: 368.88 g/mol vs. 362.85 g/mol )[3][4]. This ensures complete mass spectral resolution from the natural isotopic envelope of the unlabeled endogenous metabolite, preventing signal crossover and false-positive quantification.
Physicochemical Properties
Understanding the physicochemical behavior of Dihydro Fenofibrate-d6 is critical for optimizing extraction recoveries and chromatographic retention. The quantitative data is summarized below:
| Property | Specification |
| Analyte Name | Dihydro Fenofibrate-d6 |
| CAS Number | 1189501-82-3 (Labeled) / 61001-99-8 (Unlabeled)[2][3] |
| Molecular Formula | C₂₀H₁₇D₆ClO₄[2] |
| Molecular Weight | 368.88 g/mol [2] |
| Chemical Structure | Isopropyl 2-[4-[(4-chlorophenyl)hydroxymethyl]phenoxy]-2-methylpropanoate-d6 |
| Physical State | Solid / Powder[4] |
| Solubility | Highly soluble in Methanol, Acetonitrile, and Dichloromethane |
| Stability | Stable under standard laboratory conditions; susceptible to ester hydrolysis at extreme pH |
Pharmacokinetic Significance and Matrix Effect Mitigation
Following oral administration, fenofibrate acts as a prodrug. It is rapidly hydrolyzed by tissue and plasma esterases into fenofibric acid[1]. Concurrently, the benzophenone carbonyl group can undergo enzymatic reduction, forming dihydro fenofibrate, which is subsequently hydrolyzed to dihydro fenofibric acid.
When analyzing human plasma via LC-MS/MS, endogenous phospholipids co-elute with these lipophilic metabolites, competing for charge droplets in the ESI source and causing severe ion suppression .
The SIL-IS Advantage: Dihydro Fenofibrate-d6 acts as a self-validating normalizer. Because it shares the exact lipophilicity, pKa, and chromatographic retention time as unlabeled dihydro fenofibrate, it experiences the exact same degree of ion suppression. By quantifying the ratio of the analyte peak area to the SIL-IS peak area, the method mathematically nullifies matrix effects, ensuring absolute quantitative accuracy[5].
Experimental Protocol: LC-MS/MS Quantification Workflow
The following protocol utilizes Liquid-Liquid Extraction (LLE) to isolate dihydro fenofibrate from human plasma. LLE is prioritized over protein precipitation to selectively partition lipophilic drugs away from polar matrix salts, thereby extending analytical column life and maximizing signal-to-noise (S/N) ratios[6].
Step-by-Step Methodology
Phase 1: Sample Preparation & Self-Validating Spiking
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IS Working Solution: Prepare a 500 ng/mL working solution of Dihydro Fenofibrate-d6 in LC-MS grade methanol.
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Aliquoting: Transfer 100 µL of K2EDTA human plasma into a 2.0 mL polypropylene microcentrifuge tube.
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Early IS Spiking (Critical Step): Add 10 µL of the Dihydro Fenofibrate-d6 working solution directly to the plasma and vortex for 10 seconds.
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Causality: Spiking the SIL-IS before any chemical disruption ensures it binds to plasma proteins (primarily albumin) in the exact same manner as the endogenous analyte. This makes the extraction process self-validating; any physical loss during phase separation will proportionally affect both compounds, keeping the final ratio intact.
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Acidification: Add 50 µL of 0.1 M Hydrochloric Acid (HCl) and vortex.
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Causality: Acidification breaks protein-drug binding complexes and suppresses the ionization of any residual carboxylic acid metabolites, driving the uncharged, lipophilic molecules into the organic extraction phase.
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Phase 2: Liquid-Liquid Extraction (LLE) 5. Partitioning: Add 1.0 mL of Methyl tert-butyl ether (MTBE)[6]. Vortex vigorously for 5 minutes on a multi-tube vortexer. 6. Phase Separation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to achieve a tight aqueous pellet. 7. Evaporation: Carefully transfer 800 µL of the upper organic (MTBE) layer to a clean 96-well collection plate. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C[5].
Phase 3: Reconstitution & LC-MS/MS Analysis 8. Reconstitution: Resuspend the dried extract in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex for 2 minutes and inject 5 µL into the LC-MS/MS system. 9. Chromatographic Parameters:
- Column: Kinetex C18 (2.1 × 100 mm, 1.7 µm) or equivalent[5].
- Mobile Phase A: 0.1% Formic Acid in LC-MS Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min under gradient elution.
- Mass Spectrometry (ESI+ MRM): Monitor the specific precursor-to-product ion transitions for the protonated adducts ([M+H]+). For Dihydro Fenofibrate-d6, the precursor mass is set to m/z 369.1.
Metabolic Pathway & Analytical Workflow Visualization
The following diagram illustrates the biotransformation of fenofibrate and the specific analytical intervention point where Dihydro Fenofibrate-d6 is utilized to normalize the quantification of the reduced metabolite.
Metabolic pathways of fenofibrate and analytical role of Dihydro Fenofibrate-d6.
Sources
- 1. akjournals.com [akjournals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Dihydro Fenofibrate | CAS 61001-99-8 | LGC Standards [lgcstandards.com]
- 4. xcessbio.com [xcessbio.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
